molecular formula C18H34F2 B12622364 9,10-Difluorooctadec-9-ene CAS No. 920265-13-0

9,10-Difluorooctadec-9-ene

Cat. No.: B12622364
CAS No.: 920265-13-0
M. Wt: 288.5 g/mol
InChI Key: LHOMDBASDASSIF-UHFFFAOYSA-N
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Description

9,10-Difluorooctadec-9-ene is a fluorinated organic compound with the molecular formula C18H34F2 This compound is characterized by the presence of two fluorine atoms attached to the 9th and 10th carbon atoms of an octadecene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Difluorooctadec-9-ene typically involves the fluorination of octadec-9-ene. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable catalyst . The reaction is usually carried out under mild conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced fluorinating agents and catalysts can further optimize the reaction conditions, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

9,10-Difluorooctadec-9-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorinated alcohols or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated fluorinated hydrocarbons.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions include fluorinated alcohols, ketones, and saturated hydrocarbons, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

9,10-Difluorooctadec-9-ene has several scientific research applications:

Mechanism of Action

The mechanism by which 9,10-Difluorooctadec-9-ene exerts its effects is primarily through its interaction with molecular targets in biological systems. The presence of fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and binding affinity to specific receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 9,10-Difluorooctadec-9-enoic acid
  • 9,10-Difluorooctadecane
  • 9,10-Difluorooctadecanol

Uniqueness

Compared to its analogs, 9,10-Difluorooctadec-9-ene is unique due to the presence of a double bond, which imparts distinct reactivity and chemical properties. This double bond allows for additional functionalization and modification, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

920265-13-0

Molecular Formula

C18H34F2

Molecular Weight

288.5 g/mol

IUPAC Name

9,10-difluorooctadec-9-ene

InChI

InChI=1S/C18H34F2/c1-3-5-7-9-11-13-15-17(19)18(20)16-14-12-10-8-6-4-2/h3-16H2,1-2H3

InChI Key

LHOMDBASDASSIF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=C(CCCCCCCC)F)F

Origin of Product

United States

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